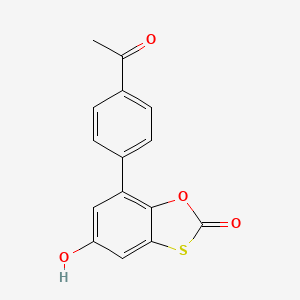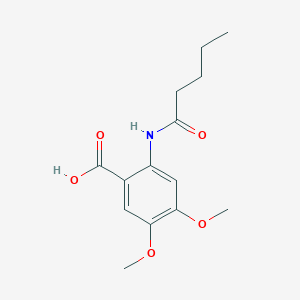![molecular formula C20H15ClFN3O4S B11595181 (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595181.png)
(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolo-triazole core, a chlorofluorobenzylidene group, and a trimethoxyphenyl group. These structural features contribute to its distinct chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazole core, followed by the introduction of the chlorofluorobenzylidene and trimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazolo-triazole derivatives and compounds with similar functional groups, such as:
- (5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both chlorofluorobenzylidene and trimethoxyphenyl groups may confer unique chemical and biological properties, distinguishing it from other similar compounds. These properties can be leveraged for specific applications in research and industry.
Propriétés
Formule moléculaire |
C20H15ClFN3O4S |
|---|---|
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H15ClFN3O4S/c1-27-14-7-10(8-15(28-2)17(14)29-3)18-23-20-25(24-18)19(26)16(30-20)9-11-12(21)5-4-6-13(11)22/h4-9H,1-3H3/b16-9- |
Clé InChI |
PHADERJNIDFLDD-SXGWCWSVSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=N2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one](/img/structure/B11595104.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11595105.png)
![ethyl (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B11595111.png)
![N-butyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11595112.png)
![(1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B11595116.png)
![2-[(2-Ethylphenyl)amino]-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11595117.png)
![4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11595120.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11595124.png)

![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11595132.png)
![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11595136.png)
![(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595140.png)
![1'-(morpholin-4-ylcarbonyl)-3'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B11595141.png)

